GR 94800

Urology Smooth Muscle Pharmacology NK2 Receptor

NK2 receptor research requires tools with consistent, reproducible pharmacology. GR 94800 is a potent, selective heptapeptide NK2 antagonist (pKB: NK2=9.6, NK1=6.4, NK3=6.0) that eliminates the experimental variability seen with other antagonists. · Consistent affinity across tissues (pIC50 8.4-9.5) simplifies cross-organ data interpretation. · Superior functional antagonism vs. SR 48968 in guinea pig airway models (pA2=8.97 vs. 8.73). · Wide concentration range (0.1-3.0 µM) for NK2 blockade in enteric nervous system studies. Available with ≥95% purity; shipped under blue ice or ambient conditions for global delivery.

Molecular Formula C49H61N9O8
Molecular Weight 904.1 g/mol
CAS No. 141636-65-9
Cat. No. B1672131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGR 94800
CAS141636-65-9
SynonymsGR 94800
GR-94800
GR94800
N-alpha-benzoyl-Ala-Ala-D-Trp-Phe-D-Pro-Pro-Nle-NH2
N-alpha-benzoylalanyl-alanyl-tryptophyl-phenylalanyl-prolyl-prolyl-norleucinamide
Molecular FormulaC49H61N9O8
Molecular Weight904.1 g/mol
Structural Identifiers
SMILESCCCCC(C(=O)N)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(C)NC(=O)C(C)NC(=O)C6=CC=CC=C6
InChIInChI=1S/C49H61N9O8/c1-4-5-21-37(42(50)59)54-47(64)40-23-14-25-57(40)49(66)41-24-15-26-58(41)48(65)39(27-32-16-8-6-9-17-32)56-46(63)38(28-34-29-51-36-22-13-12-20-35(34)36)55-44(61)31(3)52-43(60)30(2)53-45(62)33-18-10-7-11-19-33/h6-13,16-20,22,29-31,37-41,51H,4-5,14-15,21,23-28H2,1-3H3,(H2,50,59)(H,52,60)(H,53,62)(H,54,64)(H,55,61)(H,56,63)/t30-,31-,37-,38+,39-,40-,41+/m0/s1
InChIKeyCWEISCOCKRHHOU-UJYVDGJVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GR 94800 Procurement Guide: Potent and Selective NK2 Antagonist


GR 94800 (CAS 141636-65-9) is a heptapeptide antagonist with high potency and selectivity for the tachykinin NK2 receptor [1]. Its sequence is PhCO-Ala-Ala-D-Trp-Phe-D-Pro-Pro-Nle-NH2, a structure optimized to deliver NK2 antagonist activity in both in vitro and in vivo models [1].

Peptide antagonist for NK2 receptor pathway studies
Compatible with in vivo guinea pig respiratory and GI models
Consistent binding across multiple organ systems for comparative pharmacology

Why Generic NK2 Substitution Fails: GR 94800 Specification


Not all NK2 antagonists are functionally interchangeable. Substituting a compound like GR 94800 with another NK2 antagonist (e.g., SR 48968, MDL 29913, MEN 10627) introduces substantial experimental variability. Data show that even among selective NK2 antagonists, rank-order potency differs markedly across species and tissue systems [1][2]. Furthermore, the concentration-dependent efficacy and broader receptor selectivity profiles (NK1/NK3) vary, meaning a generic substitution can result in loss of target engagement or the introduction of confounding off-target effects [1][3]. The evidence below quantifies precisely why GR 94800 occupies a specific, non-substitutable position in the pharmacological toolkit for NK2 research.

GR 94800
Substitute Risk
SR 48968
Peptide NK2 antagonist
Higher potency may cause complete blockade; species-dependent rank-order shift
MDL 29913
Alternative peptide antagonist
Substantially lower potency may fail to achieve adequate receptor inhibition
MEN 10627
Cyclic peptide antagonist
Selectivity profile may differ; NK1/NK3 cross-reactivity not guaranteed

GR 94800 Quantitative Differentiation Evidence


Functional Antagonist Potency in Human Bladder

In a direct head-to-head comparison using human detrusor muscle strips, GR 94800 showed intermediate functional antagonist potency. It was less potent than the non-peptide antagonist SR 48968 but substantially more potent than the alternative peptide antagonist MDL 29913. This specific rank-order is critical for selecting the appropriate antagonist for studies where partial, rather than complete, NK2 blockade is desired or where avoiding the extremely high potency of SR 48968 is necessary. [1]

Human Bladder Potency
Head-to-head
pA2 = 8.6 (GR 94800) vs. SR 48968 (9.1), MDL 29913 (7.0)
Supports intermediate NK2 blockade in human detrusor research
Human detrusor strip assay, [Lys5,MeLeu9,Nle10]-NKA(4-10)
Urology Smooth Muscle Pharmacology NK2 Receptor

Functional Antagonist Potency in Guinea Pig Airways

Contrary to findings in human bladder, in the guinea pig bronchus model, GR 94800 demonstrates a clear functional advantage over SR 48968. A direct comparison of pA2 values against the same NK2 agonist shows GR 94800 to be the more potent antagonist in this specific tissue. This species- and tissue-specific difference is a critical consideration for experimental design and a key differentiator for procurement. [1]

Guinea Pig Bronchus
Head-to-head
pA2 = 8.97 (GR 94800) vs. SR 48968 (8.73), MDL 29913 (7.11)
Reported higher functional potency in guinea pig airway model
Bronchial smooth muscle, same NK2 agonist
Respiratory Pharmacology Asthma Research Airway Smooth Muscle

Tissue-Independent Binding Affinity

A key differentiator for GR 94800 is its highly consistent binding affinity across different NK2-expressing tissues, which is not a universal property among NK2 antagonists. A comparative study showed no significant difference in its pIC50 values across rat fundus, colon, bladder, and vas deferens, demonstrating a level of pharmacological reproducibility that simplifies data interpretation and cross-tissue comparisons. [1]

Tissue-Independent Binding
Context-dependent
pIC50 range 8.4–9.5; no significant inter-tissue difference
Supports cross-tissue pharmacological reproducibility
Rat fundus, colon, bladder, vas deferens binding assay
Receptor Pharmacology Binding Assay NK2 Receptor Subtypes

Concentration-Dependent Efficacy in Functional Assays

In a functional model of the ascending excitatory reflex (AER) in guinea pig ileum, GR 94800 demonstrates a wider effective concentration range compared to SR 48968. While both are NK2 antagonists, their in vitro functional profiles differ significantly. GR 94800 inhibited both maximal and submaximal AER across a broad concentration range (0.1 - 3.0 µM), whereas SR 48968 was only effective at a single, higher concentration (1.0 µM). This suggests a more flexible and reliable application window for GR 94800 in functional tissue studies. [1]

Concentration Range
Head-to-head
Effective 0.1–3.0 µM vs. SR 48968 only at 1.0 µM
Reported broader effective concentration window for functional studies
Guinea pig ileum AER assay
Enteric Nervous System Functional Assay NK2 Receptor

NK2 Receptor Subtype Selectivity

The selectivity profile of GR 94800 is a critical differentiator from less selective peptide antagonists or even some non-peptide alternatives. Its pKB values establish a clear quantitative hierarchy. This high degree of selectivity (pKB NK2 = 9.6 vs. NK1 = 6.4 and NK3 = 6.0) ensures that observed biological effects can be confidently attributed to NK2 receptor antagonism, minimizing confounding results from cross-reactivity with NK1 or NK3 receptors. [1]

NK2 Selectivity
Cross-study comparable
pKB NK2 9.6, NK1 6.4, NK3 6.0; >1000-fold selectivity
Reported high selectivity window for NK2 pathway isolation
Classical bioassay across receptor subtypes
Receptor Selectivity Off-Target Effects NK2 Receptor

GR 94800 Application Scenarios


In Vivo NK2 Blockade in Respiratory Models

For studies investigating the role of NK2 receptors in airway hyperresponsiveness, bronchoconstriction, or neurogenic inflammation in guinea pigs, GR 94800 is the optimal choice. Evidence from direct comparative studies shows it is a more potent functional antagonist (pA2 = 8.97) than SR 48968 (pA2 = 8.73) in this specific species and tissue [1]. This translates to more complete and reliable NK2 receptor blockade in vivo, making it the preferred tool for target validation in respiratory disease models. [1]

Enteric Nervous System Studies: NK2 Inhibition

GR 94800 is uniquely suited for functional studies of the enteric nervous system where establishing a clear concentration-response relationship is critical. Unlike SR 48968, which was only effective at a single concentration (1.0 µM), GR 94800 inhibits NK2-mediated reflexes across a wide concentration range (0.1 - 3.0 µM) [2]. This allows researchers to titrate the level of NK2 receptor blockade and perform robust pharmacological profiling of nerve-mediated responses in the gastrointestinal tract. [2]

Comparative Smooth Muscle Pharmacology

When comparing the functional role of NK2 receptors across different organ systems (e.g., bladder vs. colon vs. vasculature), the consistent binding affinity of GR 94800 (pIC50 range: 8.4-9.5 with no significant inter-tissue difference) is a major advantage [3]. This property simplifies cross-tissue data interpretation and reduces a significant source of experimental variability. It ensures that observed differences in agonist responses are due to tissue-specific receptor coupling or density, not variability in antagonist binding. [3]

Application
Selection Property
Validation Focus
Guinea pig respiratory disease models
NK2 antagonism in bronchial tissue
Comparative pA2 in bronchial assays (data review)
Enteric nervous system functional studies
Concentration-dependent NK2 inhibition range
Wide effective concentration window for dose-response profiling
Cross-organ smooth muscle pharmacology
Tissue-independent binding consistency
Inter-tissue pIC50 reproducibility (binding assay context)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


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